Carbonic acid--2-octadecylphenol (1/2)
Description
Carbonic acid–2-octadecylphenol (1/2) is a molecular complex formed by the interaction of carbonic acid (H₂CO₃) and 2-octadecylphenol in a 1:2 molar ratio. This structure suggests applications in emulsification, stabilization of colloidal systems, or as a precursor in organic synthesis.
Properties
CAS No. |
479231-54-4 |
|---|---|
Molecular Formula |
C49H86O5 |
Molecular Weight |
755.2 g/mol |
IUPAC Name |
carbonic acid;2-octadecylphenol |
InChI |
InChI=1S/2C24H42O.CH2O3/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)25;2-1(3)4/h2*18-19,21-22,25H,2-17,20H2,1H3;(H2,2,3,4) |
InChI Key |
NDIKIYSEDBRDFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O.CCCCCCCCCCCCCCCCCCC1=CC=CC=C1O.C(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid–2-octadecylphenol (1/2) typically involves the reaction of carbonic acid with 2-octadecylphenol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and purity of the final product. The reaction conditions often include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the formation of the compound.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Solvents: Suitable solvents are chosen to dissolve the reactants and allow for efficient mixing and reaction.
Industrial Production Methods
In an industrial setting, the production of carbonic acid–2-octadecylphenol (1/2) may involve large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Carbonic acid–2-octadecylphenol (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phenolic group in 2-octadecylphenol can undergo substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Carbonic acid–2-octadecylphenol (1/2) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which carbonic acid–2-octadecylphenol (1/2) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of carbonic acid–2-octadecylphenol (1/2), comparisons are drawn with structurally or functionally analogous compounds, such as alkylphenol derivatives and carbonic acid complexes. Key parameters include molecular weight, solubility, thermal stability, and applications.
Table 1: Comparative Properties of Carbonic Acid–2-Octadecylphenol (1/2) and Analogues
Key Findings:
Hydrophobicity: The C₁₈ alkyl chain in 2-octadecylphenol renders the compound significantly less water-soluble than shorter-chain analogues like 2-nonylphenol–carbonic acid or octylphenol ethoxylates.
Thermal Behavior: Carbonic acid–2-octadecylphenol likely decomposes below 100°C due to the instability of carbonic acid, whereas metal oxalates (e.g., cadmium oxalate) exhibit higher thermal resilience (>300°C) .
Functional Versatility: Unlike cadmium oxalate, which is used in nanomaterials, carbonic acid–2-octadecylphenol’s applications remain speculative, aligning more with surfactants than catalytic roles.
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